molecular formula C26H17FO6 B11165113 7'-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11165113
M. Wt: 444.4 g/mol
InChI Key: FSGKZTBLTHYMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7’-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a methoxy group, and a bichromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

7’-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

7’-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7’-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-[(2-fluorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene core and the specific arrangement of the fluorobenzyl and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H17FO6

Molecular Weight

444.4 g/mol

IUPAC Name

3-[7-[(2-fluorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one

InChI

InChI=1S/C26H17FO6/c1-30-22-8-4-6-15-11-20(26(29)33-25(15)22)19-13-24(28)32-23-12-17(9-10-18(19)23)31-14-16-5-2-3-7-21(16)27/h2-13H,14H2,1H3

InChI Key

FSGKZTBLTHYMTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.